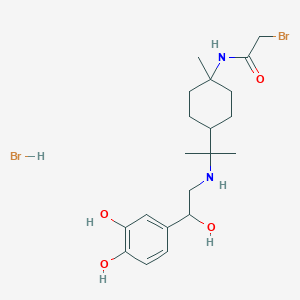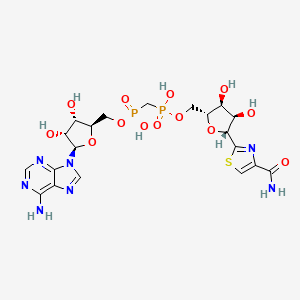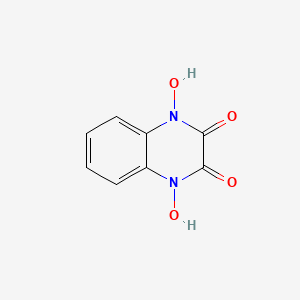
1,4-Dihydroxyquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dihydroxyquinoxaline-2,3-dione is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Glycine Site Antagonism
1,4-Dihydroxyquinoxaline-2,3-dione has been studied for its role in antagonizing NMDA receptor glycine sites. A series of related compounds were synthesized and evaluated for their effectiveness in this area, showing varying degrees of antagonism (Zheng et al., 1996).
Synthesis and Chemical Reactions
Research has been conducted on the chemical synthesis and reactions involving 1,4-Dihydroxyquinoxaline-2,3-dione derivatives. For example, studies on acetoxylation reactions using fuming nitric acid in acetic acid have been conducted (Zhou et al., 1995). Additionally, the synthesis of new compounds like (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate has been explored for potential anticancer properties (Thi et al., 2015).
Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor, particularly in relation to mild steel in acidic solutions. Studies have looked into its efficiency and the mechanisms by which it inhibits corrosion (Zouitini et al., 2019).
Dopaminergic Features
Research into dopaminergic features of compounds related to 1,4-Dihydroxyquinoxaline-2,3-dione has been conducted. This includes studies on binding affinity at dopamine and serotonin receptors (Kostic-Rajacic et al., 1998).
Crystal Structure Analysis
The crystal structure of 1,4-Dihydroquinoxaline-2,3-dione compounds has been analyzed, providing insights into its molecular interactions and properties (Wang, 2011).
Corrosion Inhibition via DFT Method
Density Functional Theory (DFT) method has been employed to study the corrosion inhibition efficiencies of 1,4-Dihydroquinoxaline-2,3-dione derivatives, providing a theoretical approach to understanding their interaction with steel in acid media (Zarrouk et al., 2013).
Eigenschaften
Molekularformel |
C8H6N2O4 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
1,4-dihydroxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI-Schlüssel |
UOOBPWKQJFEXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



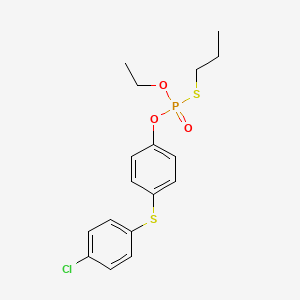

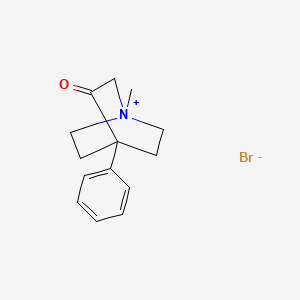


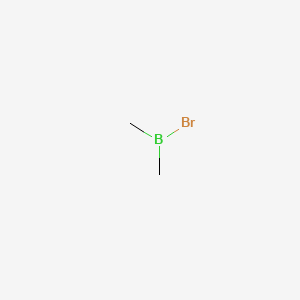
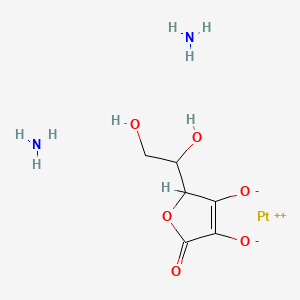
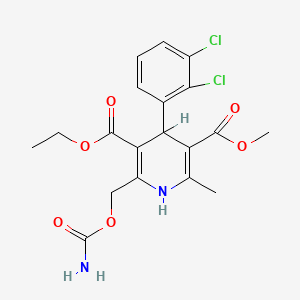
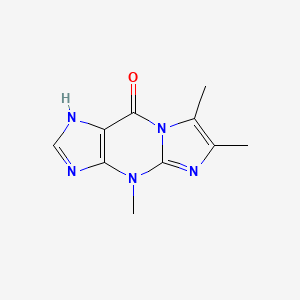
![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)

